molecular formula C19H22N4O4 B2813417 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine CAS No. 1904423-22-8

2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2813417
CAS No.: 1904423-22-8
M. Wt: 370.409
InChI Key: UOIHEIBWZSDDNM-UHFFFAOYSA-N
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Description

2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a combination of pyrimidine, piperidine, tetrahydrofuran, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrimidin-2-yloxy and tetrahydrofuran-3-yl derivatives. These intermediates are then coupled with piperidin-1-yl and pyridin-3-yl groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes, receptors, and nucleic acids can provide insights into its therapeutic potential.

Medicine

In medicinal chemistry, this compound may be studied for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine: This compound is unique due to its combination of pyrimidine, piperidine, tetrahydrofuran, and pyridine moieties.

    (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.

    (4-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHEIBWZSDDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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